![molecular formula C18H20N2O2 B268339 N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B268339.png)
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide, commonly known as NMS-873, is a small molecule inhibitor that has been found to selectively target the ATPase activity of the p97 protein. The p97 protein is a key regulator of cellular protein homeostasis and has been implicated in multiple cellular processes, including DNA repair, autophagy, and protein degradation.
作用機序
NMS-873 targets the ATPase activity of the p97 protein, which is responsible for the extraction of misfolded and aggregated proteins from the endoplasmic reticulum (ER). By inhibiting this activity, NMS-873 can cause the accumulation of ubiquitinated proteins and induce ER stress, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that NMS-873 can induce ER stress and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, NMS-873 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of NMS-873 is its specificity for p97, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of NMS-873 is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
For research on NMS-873 include further studies on its potential therapeutic applications in cancer and neurodegenerative diseases, as well as the development of more potent analogs of the compound. Additionally, studies on the mechanism of action of NMS-873 may provide insights into the role of p97 in cellular processes and potential therapeutic targets for other diseases.
合成法
The synthesis of NMS-873 involves a multistep process that begins with the reaction of 3-methylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-3-aminobenzamide to produce N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide. The final product is then purified by column chromatography.
科学的研究の応用
NMS-873 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. Studies have shown that NMS-873 can selectively inhibit the ATPase activity of p97, leading to the accumulation of ubiquitinated proteins and induction of ER stress. This can ultimately lead to cell death in cancer cells, making NMS-873 a promising candidate for cancer therapy.
特性
製品名 |
N-isopropyl-3-[(3-methylbenzoyl)amino]benzamide |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
3-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)15-8-5-9-16(11-15)20-18(22)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
InChIキー |
OBXQJKLXJNGZKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)
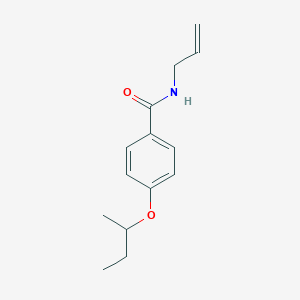
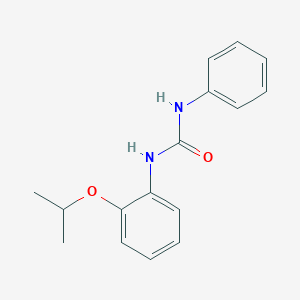
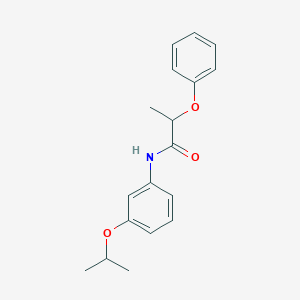
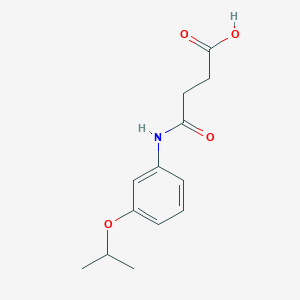
![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
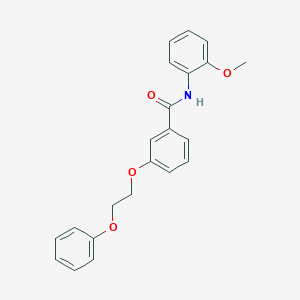
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)